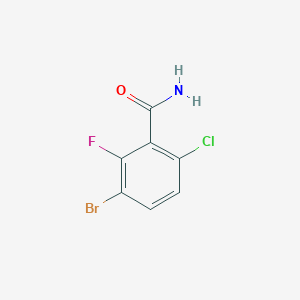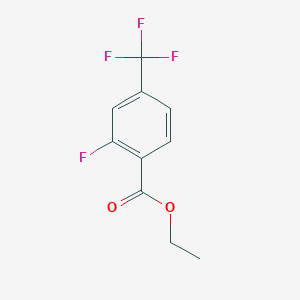
2-(3,5-Dichlorophenyl)-1,3-dioxolane
概要
説明
2-(3,5-Dichlorophenyl)-1,3-dioxolane, also known as DCDL, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of dioxolane derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 2-(3,5-Dichlorophenyl)-1,3-dioxolane is not fully understood, but it is believed to act as a nucleophilic catalyst due to the presence of the dioxolane ring. It can also act as a chiral auxiliary in asymmetric synthesis, where it can induce chirality in the reaction products.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antibacterial and antifungal activity against a range of microorganisms. It has also been investigated for its potential anticancer properties, with studies showing that it can inhibit the growth of cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using 2-(3,5-Dichlorophenyl)-1,3-dioxolane in lab experiments is its high reactivity, which makes it a useful reagent in organic synthesis. It is also relatively easy to synthesize and purify. However, one limitation is that it can be toxic and should be handled with care.
将来の方向性
There are several future directions for research on 2-(3,5-Dichlorophenyl)-1,3-dioxolane. One area of interest is its potential as a chiral auxiliary in asymmetric synthesis, where it can be used to induce chirality in the reaction products. Another area of research is its potential as an anticancer agent, with studies focusing on its mechanism of action and its effectiveness against different types of cancer cells. Additionally, this compound can be used as a starting material for the synthesis of other biologically active molecules, and its potential in this area should be further explored.
科学的研究の応用
2-(3,5-Dichlorophenyl)-1,3-dioxolane has been widely used in scientific research as a precursor for the synthesis of other compounds. It has also been used as a reagent in organic synthesis and as a starting material for the preparation of biologically active molecules. This compound has been investigated for its antibacterial, antifungal, and antitumor properties, and its potential as a chiral auxiliary has also been explored.
特性
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRZJWJFXHKWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


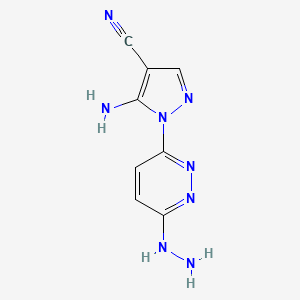
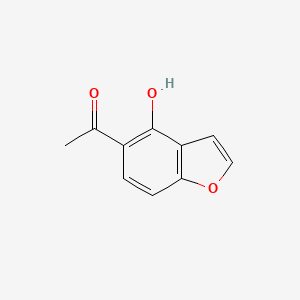
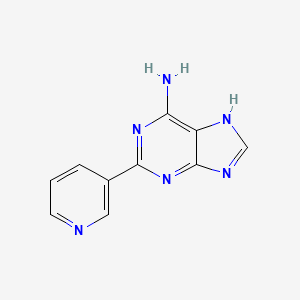

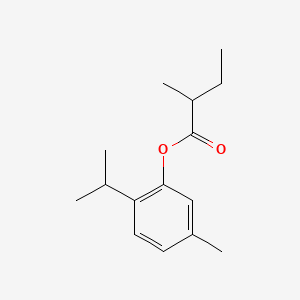
![3-Pyridinecarboxylic acid, 2-[(1-ethyl-2-methyl-1H-indol-3-yl)carbonyl]-](/img/structure/B3357020.png)
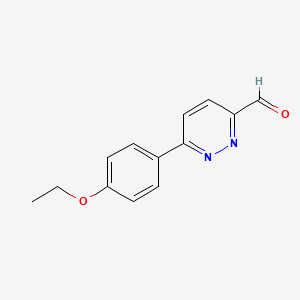

![N-[(4-bromophenyl)methyl]cyclohexanamine](/img/structure/B3357044.png)
![1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one](/img/structure/B3357046.png)
![Ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B3357047.png)
